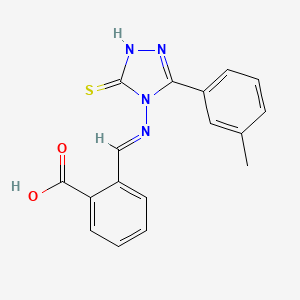

2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Description

Properties

Molecular Formula |

C17H14N4O2S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |

InChI |

InChI=1S/C17H14N4O2S/c1-11-5-4-7-12(9-11)15-19-20-17(24)21(15)18-10-13-6-2-3-8-14(13)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+ |

InChI Key |

LJGSPWCEIPASPI-VCHYOVAHSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Thioxo Group: This step might involve the use of sulfur-containing reagents under controlled conditions.

Attachment of the Benzoic Acid Moiety: This can be done through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might target the triazole ring or the thioxo group, leading to various reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce various reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties. The presence of the thioxo group might enhance these activities.

Medicine

In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets. The thioxo group might interact with thiol-containing enzymes or proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of 1,2,4-triazole derivatives modified at positions 3 and 3. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Biological Activity

The compound 2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid (CAS Number: 150093-68-8) is a complex organic molecule notable for its diverse biological activities. This compound integrates a thioxo-substituted 1,2,4-triazole structure with a benzoic acid moiety, which may contribute to its pharmacological potential. The triazole ring is well-documented for its antiviral, antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 338.4 g/mol. The presence of the thioxo group enhances the reactivity and biological profile of the compound by increasing lipophilicity and bioavailability.

Antiviral Activity

Compounds containing triazole derivatives have been shown to exhibit significant antiviral activity. For instance, research indicates that similar triazole-thione compounds can inhibit viral replication by targeting viral enzymes such as RNA polymerases. The mechanism of action may involve the disruption of viral protein synthesis or interference with viral genome replication.

Antibacterial Properties

The antibacterial efficacy of this compound has been explored through various bioassays. Triazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In comparative studies, some derivatives exhibited antibacterial effects that were significantly stronger than standard antibiotics like Oxytetracycline .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | 15.6 µg/mL |

| Escherichia coli | 15.6 µg/mL | 31.2 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

The antifungal properties of triazole derivatives are well-established, with studies indicating that these compounds can inhibit fungal growth effectively. The unique structure of this compound may enhance its antifungal activity through mechanisms similar to those observed in other triazoles that disrupt fungal cell wall synthesis .

Anticancer Potential

Research has highlighted the anticancer potential of triazole-thione compounds. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Synthesis and Characterization : A study synthesized various substituted triazoles and evaluated their biological activities against different pathogens. The results indicated that modifications in the side chains significantly affected their antibacterial and antifungal activities .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the triazole ring can enhance biological efficacy. For example, compounds with electron-withdrawing groups displayed improved activity against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a multi-step process involving the reaction of 5-thioxo-1,2,4-triazole derivatives with chloroacetic acid in an alkaline medium. For example:

- Step 1 : React 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid under reflux in an equimolar alkali medium to form the thioacetic acid intermediate .

- Step 2 : Modify the intermediate by forming salts with organic bases (e.g., piperidine or morpholine) or metal ions (e.g., Fe²⁺, Cu²⁺) to enhance stability or pharmacological activity .

- Key parameters : Reaction time (4–6 hours), solvent choice (ethanol for salt formation; DMSO/water for recrystallization), and stoichiometric ratios .

Q. How is the compound’s structure confirmed post-synthesis?

A combination of analytical techniques is employed:

- Elemental analysis : Validates empirical formula and purity .

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiol groups, C=O stretch at ~1700 cm⁻¹ for benzoic acid) .

- Chromatography (TLC/HPLC) : Confirms individuality and monitors degradation products .

- Advanced methods : ¹H NMR and LC-MS are used for detailed structural elucidation, particularly for salt derivatives .

Q. What pharmacological activities are associated with this compound?

While direct data on this specific compound is limited, structurally related 1,2,4-triazole derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) via thiol group interactions with microbial enzymes .

- Antioxidant properties : Metal-ion chelation by the triazole-thione moiety reduces oxidative stress .

- Planned studies : Future research aims to evaluate cardio-protective, hepatic, and antihypoxic activities .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions, and how are they resolved?

Key challenges include:

- Byproduct formation : Degradation products (e.g., acetic acid derivatives) are minimized by controlling reaction pH and temperature .

- Low yields : Improved via solvent optimization (e.g., n-butanol for cyclization reactions) and stoichiometric adjustments (e.g., excess hydrazine hydrate to drive thione formation) .

- Purification difficulties : Recrystallization in DMSO/water (1:1) enhances purity, while column chromatography resolves complex mixtures .

Q. How do structural modifications (e.g., salt formation) impact bioactivity?

Salt derivatives are designed to enhance solubility and bioavailability:

- Metal complexes : Cu²⁺ and Zn²⁺ salts show enhanced antimicrobial activity due to increased membrane permeability .

- Organic base salts : Piperidine/morpholine derivatives improve CNS penetration, potentially aiding neuropharmacological applications .

- Data-driven example : In related triazole-thiones, sodium salts exhibited 2–3× higher antifungal activity compared to free acids .

Q. How can crystallography tools (e.g., SHELX) resolve structural ambiguities?

- SHELX applications :

- SHELXL : Refines crystal structures using high-resolution X-ray data to confirm bond lengths/angles (e.g., validating the imino-methyl bridge geometry) .

- SHELXD : Solves phase problems in twinned crystals, critical for complex salts .

Q. What contradictions exist in degradation studies, and how are they interpreted?

- Observed discrepancy : While mass balance in degradation studies often totals 100% (main compound + impurities) , instability of thiol groups under acidic conditions can lead to unaccounted volatile byproducts (e.g., H₂S).

- Resolution : Use of inert atmospheres (N₂) during analysis and LC-MS tracking of non-volatile degradation products improves accuracy .

Methodological Recommendations

- Synthetic optimization : Employ design of experiments (DoE) to screen solvent/reagent combinations for yield improvement .

- Pharmacological screening : Prioritize in vitro assays (e.g., MIC for antimicrobial activity) before advancing to in vivo models .

- Data validation : Cross-reference crystallographic data (SHELX) with spectroscopic results to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.